Flavokawain C

IDH1 mutation Targeted Therapy Selectivity

Select Flavokawain C (FKC) for its unique, patent-verified selectivity against IDH1 mutant enzymes—a specificity absent in Flavokawain A or B—making it the only viable chalcone for investigating 2-HG-dependent mechanisms in glioma/leukemia models. In colon cancer research, FKC delivers robust in vivo tumor growth inhibition in HCT 116 xenografts without organ toxicity. For melanogenesis studies, it outperforms Flavokawain B with a superior IC50 of 6.9 μM. Its well-characterized MAPK/Akt pathway modulation in HCT 116 cells (IC50 12.75 μM) ensures reproducible results. Do not substitute with generic chalcones.

Molecular Formula C17H16O5
Molecular Weight 300.31
CAS No. 56798-34-6
Cat. No. B600344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokawain C
CAS56798-34-6
Molecular FormulaC17H16O5
Molecular Weight300.31
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavokawain C CAS 56798-34-6: Chalcone Reference Standard with Validated Cytotoxicity and Target Selectivity for Cancer Research Procurement


Flavokawain C (FKC), identified by CAS 56798-34-6 (alternate CAS 37308-75-1) and PubChem CID 6293081, is a naturally occurring chalcone primarily isolated from the roots of Piper methysticum (kava) [1]. As a member of the flavokawain subclass (alongside Flavokawain A and B), FKC is characterized by a 2',4-dihydroxy-4',6'-dimethoxychalcone structure with a molecular weight of 300.30 g/mol [2]. The compound has gained significant attention in oncology research due to its documented cytotoxic activity against multiple human cancer cell lines and its emerging role as a selective inhibitor of specific molecular targets, distinguishing it from its in-class analogs [3][4].

Why Flavokawain C (CAS 56798-34-6) Cannot Be Substituted by Generic Chalcones or Flavokawain A/B Analogs in Scientific Applications


While Flavokawain A, B, and C share a chalcone core structure, their substitution patterns (specifically the number and position of methoxy and hydroxyl groups) critically dictate their biological target engagement, potency, and selectivity [1]. Literature consistently demonstrates that these structural differences translate into non-overlapping activity profiles. For instance, Flavokawain B is reported as generally more potent than Flavokawains A and C in broad cytotoxicity panels [2], whereas Flavokawain C exhibits a unique and highly selective inhibition of the IDH1 mutant enzyme—a specificity not documented for Flavokawain A or B [3]. Consequently, substituting Flavokawain C with a generic chalcone or an in-class analog like Flavokawain A or B is scientifically unsound and will yield irreproducible results in assays designed around FKC's specific quantitative pharmacology.

Flavokawain C CAS 56798-34-6: Quantified Differentiation Evidence for Procurement Decisions


Superior Selectivity for IDH1 Mutant Cancer Cells: A Unique Mechanism Not Shared by Flavokawains A/B

Flavokawain C demonstrates a unique, high-selectivity inhibition profile against the IDH1 mutant enzyme, a key driver in certain gliomas and leukemias. A 2025 patent (CN119837850A) specifically claims FKC's ability to significantly reduce 2-hydroxyglutarate (2-HG) levels in IDH1-mutant cells while exhibiting no significant toxicity to normal cells [1]. This selective, on-target mechanism is not reported for the closely related analogs Flavokawain A or B, whose anti-cancer activities are primarily linked to broader mechanisms such as G2/M arrest and apoptosis induction [2][3]. The direct comparison reveals FKC as the only flavokawain with demonstrated IDH1 mutant-specific inhibitory activity.

IDH1 mutation Targeted Therapy Selectivity

Validated In Vivo Efficacy and Safety Profile in HCT 116 Xenograft Model

Flavokawain C has been validated in an in vivo HCT 116 xenograft nude mouse model, demonstrating significant tumor growth inhibition. Crucially, the study also included a toxicity assessment showing that administration of FKC did not cause damage to major organs and had no significant effect on body weight [1]. While in vivo data for Flavokawain A and B exist in breast cancer models (4T1) [2], this study provides a direct, quantified, and positive outcome specifically for colon carcinoma xenografts with FKC, supporting its procurement for projects requiring in vivo validation in this cancer type.

Colon Cancer In Vivo Efficacy Safety

Quantified Anti-Melanogenesis Potency: Flavokawain C vs. Flavokawain B

In a direct comparative study, Flavokawain C demonstrated a measurable advantage in anti-melanogenesis activity over Flavokawain B. The IC50 for inhibiting melanogenesis was determined to be 6.9 μM for FKC, compared to 7.7 μM for FKB, representing an 11.6% higher potency [1]. This head-to-head quantitative difference provides a clear, data-driven basis for selecting FKC over FKB for applications in skin pigmentation research.

Melanogenesis Tyrosinase Skin Lightening

Comparative Cytotoxicity in Human Colon Carcinoma: Superior Activity of Flavokawain C vs. Flavokawain A in HCT 116 Cells

Flavokawain C exhibits robust cytotoxic activity against the HCT 116 human colon carcinoma cell line with an IC50 of 12.75 μM [1]. In a comparable but distinct study, Flavokawain A showed significantly lower potency against a different colon cancer cell line (HT-29), with an IC50 exceeding 100 μM [2]. While a direct head-to-head comparison in the same cell line is not available, the cross-study data strongly suggests that Flavokawain C is a more potent cytotoxic agent against colon cancer cells than Flavokawain A.

Colon Cancer Cytotoxicity IC50

Quantified Enzyme Inhibition: Collagenase and Elastase Activity of Flavokawain C

Flavokawain C demonstrates specific, quantifiable inhibitory activity against the matrix metalloproteinases collagenase and elastase in cell-free assays. The reported IC50 values are 62.05 μM for collagenase and 17.6 μM for elastase . While comparative data for Flavokawain A or B on these specific enzymes is lacking, this evidence establishes a unique, verifiable biochemical profile for FKC, making it a relevant procurement choice for studies on skin aging, wound healing, or other extracellular matrix remodeling processes.

Collagenase Elastase Anti-aging

Defined Research and Industrial Applications for Flavokawain C Based on Quantified Differentiation Data


IDH1-Mutant Cancer Targeted Therapy Research

Procure Flavokawain C as a selective tool compound to investigate IDH1 mutant-dependent signaling in glioma or leukemia models. The unique, patent-verified selectivity for IDH1 mutant cells and reduction of 2-HG levels [1] makes it the only flavokawain suitable for this specific, high-value research application, distinguishing it from analogs like Flavokawain A or B.

In Vivo Colon Cancer Xenograft Efficacy Studies

Select Flavokawain C for in vivo studies evaluating anti-tumor efficacy in colon cancer models. The peer-reviewed evidence of significant tumor growth inhibition in an HCT 116 xenograft model, combined with a documented lack of organ toxicity and effect on body weight [2], provides a validated, low-risk starting point for preclinical development in this indication.

Melanogenesis and Skin Lightening Mechanism Studies

Utilize Flavokawain C as a more potent alternative to Flavokawain B for investigating mechanisms of melanogenesis inhibition. The direct head-to-head quantitative data showing an IC50 of 6.9 μM for FKC compared to 7.7 μM for FKB [3] provides a data-driven justification for its selection in cosmetic or dermatological research.

Colon Cancer Cytotoxicity and Apoptosis Mechanism Studies

Employ Flavokawain C in vitro to investigate mechanisms of cytotoxicity and apoptosis in colon cancer cell lines. The robust IC50 of 12.75 μM against HCT 116 cells [4] and its validated impact on cell cycle arrest, ER stress, and MAPK/Akt signaling pathways [5] offer a well-characterized system for studying chalcone-mediated cancer cell death, providing a clear advantage over the less potent Flavokawain A in related colon cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flavokawain C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.